1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid
Overview
Description
1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid is a chemical compound with the molecular formula C12H14N2O6S and a molecular weight of 314.31 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a nitrophenyl moiety . It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
The synthesis of 1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with 2-nitrobenzenesulfonyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity . The nitrophenyl moiety may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid can be compared with other sulfonyl-substituted piperidine derivatives:
1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid: Similar structure but with a chlorophenyl group instead of a nitrophenyl group, leading to different reactivity and biological activity.
1-[(2-Methylphenyl)sulfonyl]piperidine-2-carboxylic acid: Contains a methyl group, which affects its steric and electronic properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)10-6-3-4-8-13(10)21(19,20)11-7-2-1-5-9(11)14(17)18/h1-2,5,7,10H,3-4,6,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPKKCWUSYDGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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